molecular formula C13H20O3 B3284049 Isoamyl 4-(2-furan)butyrate CAS No. 7779-66-0

Isoamyl 4-(2-furan)butyrate

Cat. No. B3284049
CAS RN: 7779-66-0
M. Wt: 224.30 g/mol
InChI Key: RDRMEIURGDBOHW-UHFFFAOYSA-N
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Description

Isoamyl 4-(2-furan)butyrate , also known as 3-methylbutyl 4-(2-furan)butanoate , is a flavoring compound commonly used in the food industry. It belongs to the class of furyl substituted esters and contributes a fruity, sweet, and slightly floral aroma. This compound is often found in various food products, including dairy items, baked goods, and beverages .


Synthesis Analysis

The synthesis of this compound involves the esterification of isoamyl alcohol (3-methylbutanol) with 4-(2-furan)butyric acid . The reaction occurs under acidic conditions, typically using a strong acid catalyst such as sulfuric acid. The resulting ester has a pleasant fruity scent, making it suitable for flavoring applications .


Chemical Reactions Analysis

This compound can undergo hydrolysis in the presence of water and acid or base, yielding isoamyl alcohol and 4-(2-furan)butyric acid. Additionally, it may participate in esterification reactions with other alcohols or acids to form related esters. These reactions play a crucial role in flavor development and modification .


Physical And Chemical Properties Analysis

  • Vapor Pressure : Low .

Scientific Research Applications

1. Enzymatic Synthesis and Optimization

Isoamyl butyrate, known for its banana flavor, has been synthesized through enzymatic processes. Studies like Tódero et al. (2015) focused on optimizing the esterification of isoamyl alcohol and butyric acid using immobilized Thermomyces lanuginosus lipase. They achieved a high ester conversion rate of 96.1% under optimal conditions, highlighting the efficiency of enzymatic synthesis for flavor compounds (Tódero et al., 2015).

2. Catalytic Synthesis Variations

Numerous studies have investigated catalytic methods for isoamyl butyrate synthesis. For instance, Wan-ren (2010) utilized nanosolid superacid SO_4~(2-)/Fe_2O_3 as a catalyst, achieving a high yield of 96.30% under specific conditions. This indicates the potential of nanosolid superacids in flavor ester synthesis (Zhu Wan-ren, 2010). Similar studies by Krishna et al. (2000) and Zhang Fu-juan (2006) also demonstrate the diversity of catalysts used for isoamyl butyrate synthesis, ranging from Rhizomucor miehei lipase to nanosolid superacid SO_4~(2-)/TiO_2 (Krishna et al., 2000) (Zhang Fu-juan, 2006).

Future Directions

Research on Isoamyl 4-(2-furan)butyrate continues to explore its sensory properties, potential health benefits, and applications beyond flavoring. Future studies may uncover additional uses or optimize its synthesis for industrial purposes .

properties

IUPAC Name

3-methylbutyl 4-(furan-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-11(2)8-10-16-13(14)7-3-5-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRMEIURGDBOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCCC1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228405
Record name Isoamyl 4-(2-furan)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellowish liquid; Sweet-buttery, fruity and caramel-like aroma
Record name Isoamyl 4-(2-furan)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

263.00 to 265.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 3-Methylbutyl 2-furanbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Isoamyl 4-(2-furan)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Isoamyl 4-(2-furan)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1507/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

7779-66-0
Record name 3-Methylbutyl 2-furanbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl 4-(2-furan)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoamyl 4-(2-furan)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOAMYL 4-(2-FURAN)BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NU54C63L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylbutyl 2-furanbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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